molecular formula C18H16BrClN4O2S B2442531 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1217078-80-2

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2442531
CAS No.: 1217078-80-2
M. Wt: 467.77
InChI Key: PPCPFEONKOZZAU-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H16BrClN4O2S and its molecular weight is 467.77. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCPFEONKOZZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that combines an imidazole moiety with a bromobenzo[d]thiazole framework. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is 6-bromo-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine, with a molecular formula of C13H13BrN4S. The presence of the bromine atom at the 6-position of the benzothiazole ring is significant for its reactivity and biological interactions. The imidazole group enhances its interaction with various biological targets, including enzymes and receptors sensitive to nitrogen-containing compounds .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : Synthesized through cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
  • Bromination : The benzothiazole core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
  • Imidazole Substitution : Reacting the brominated benzothiazole with 3-(1H-imidazol-1-yl)propylamine under basic conditions to form the final product .

Anticancer Activity

Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide exhibit significant anticancer properties. A study demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including A431 and A549 cells. The active compound from this study showed apoptosis-promoting effects and induced cell cycle arrest at low concentrations .

Antimicrobial Properties

Compounds containing imidazole and benzothiazole moieties are known for their broad-spectrum antimicrobial activities. The structural features of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl) suggest potential efficacy against bacterial and fungal strains. Studies have shown that related compounds can significantly inhibit microbial growth, making them candidates for further development in antimicrobial therapies .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been explored. In vitro studies have indicated that similar benzothiazole derivatives can reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .

The mechanisms by which N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : Interaction with receptors sensitive to imidazole derivatives could alter signaling pathways relevant to cancer cell survival or inflammation.
  • Cell Cycle Regulation : Inducing cell cycle arrest through modulation of cyclins or cyclin-dependent kinases (CDKs).

Case Studies

Several case studies highlight the compound's potential:

Study FocusFindings
Anticancer ActivitySignificant inhibition of A431 and A549 cell proliferation; apoptosis induction confirmed via Western blot analysis .
Antimicrobial EfficacyDemonstrated broad-spectrum activity against various bacterial strains; MIC values indicate high efficacy .
Anti-inflammatory ResponseReduced levels of IL-6 and TNF-alpha in treated macrophages; suggests potential for treating chronic inflammatory conditions .

Q & A

Q. What are the critical steps in synthesizing N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves: (i) Preparation of the 6-bromobenzo[d]thiazol-2-amine intermediate via bromination of benzo[d]thiazole derivatives under controlled acidic conditions . (ii) Coupling with 3-(1H-imidazol-1-yl)propylamine using a carbodiimide-based reagent (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions . (iii) Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol .
  • Key Optimization : Reaction pH (7–8) and temperature (≤50°C) are critical to avoid imidazole ring decomposition .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments (e.g., imidazole protons at δ 7.5–8.2 ppm, furan protons at δ 6.3–7.1 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z: ~520–525 for [M+H]⁺) and bromide isotope patterns .
  • Elemental Analysis : Matches calculated C, H, N, and Br percentages (±0.3%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromothiazole moiety .
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .
  • Long-Term Stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors purity degradation (>95% purity maintained for 12 months at –20°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. chlorine substitution) impact biological activity?

  • Methodological Answer :
  • Comparative SAR Studies : Replace bromine with chlorine or methyl groups in the benzo[d]thiazole ring to assess changes in target binding.
  • Example : Bromine’s electronegativity enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR), increasing IC₅₀ by 2–3× compared to chlorine analogs .
  • Assay Design : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Profiling : Test compound in 3D spheroid vs. monolayer cultures (e.g., HCT-116 colon cancer) to account for penetration efficiency differences .
  • Mechanistic Deconvolution : Combine RNA-seq (to identify dysregulated pathways) with metabolomics (LC-MS) to distinguish on-target vs. off-target effects .
  • Control Experiments : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability’s role in variable IC₅₀ values .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to log P (target: 2–3 for blood-brain barrier penetration) and CYP inhibition profiles .
  • MD Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of the imidazole-thiazole interaction in aqueous vs. lipid bilayer environments .
  • Metabolite Prediction : GLORYx predicts primary metabolites (e.g., furan ring oxidation) for targeted LC-MS/MS validation .

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